1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride
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Overview
Description
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a heterocyclic compound that belongs to the class of oxazepines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . The reaction can be carried out in a microwave oven, which offers the advantage of a short reaction time and high yields . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated microwave reactors or continuous flow reactors to ensure consistent product quality and yield. The use of copper catalysis in industrial settings can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using hypervalent iodine catalysts to form dibenzoxazepinones.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the oxazepine ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine catalysts, m-chloroperbenzoic acid, and trifluoroacetic acid in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dibenzoxazepinones.
Reduction: Reduced oxazepine derivatives.
Substitution: Substituted oxazepine derivatives with various functional groups.
Scientific Research Applications
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules . The exact molecular targets and pathways involved depend on the specific pharmacological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: A structurally related compound with similar pharmacological activities.
Benzo[b][1,4]oxazepine: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the decahydropyrido ring system.
Properties
IUPAC Name |
1-(2-methylpropyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-9(2)6-14-11-3-4-13-5-10(11)7-16-8-12(14)15;/h9-11,13H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLSIJECXBGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2CCNCC2COCC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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